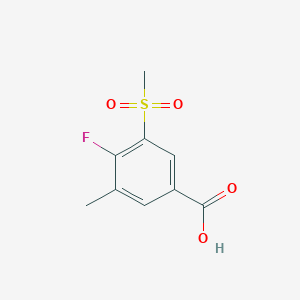

4-Fluoro-3-methanesulfonyl-5-methylbenzoic acid

Description

4-Fluoro-3-methanesulfonyl-5-methylbenzoic acid (CAS: 123734-38-3) is a benzoic acid derivative featuring three distinct substituents: a fluorine atom at position 4, a methanesulfonyl group at position 3, and a methyl group at position 5 . These substituents confer unique physicochemical properties, making it a compound of interest in pharmaceutical and agrochemical research. The methanesulfonyl group acts as a strong electron-withdrawing moiety, enhancing the acidity of the carboxylic acid group, while the methyl group provides steric and electronic modulation.

Properties

IUPAC Name |

4-fluoro-3-methyl-5-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO4S/c1-5-3-6(9(11)12)4-7(8(5)10)15(2,13)14/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCTVXPJHINBLCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)S(=O)(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423033-70-8 | |

| Record name | 4-fluoro-3-methanesulfonyl-5-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-methanesulfonyl-5-methylbenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Nitration: The starting material, 4-fluoro-3-methylbenzoic acid, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Sulfonylation: The amino group is converted to a methanesulfonyl group using methanesulfonyl chloride in the presence of a base such as triethylamine.

Oxidation: The final step involves the oxidation of the methyl group to a carboxylic acid using an oxidizing agent like potassium permanganate.

Industrial Production Methods

In an industrial setting, the production of 4-Fluoro-3-methanesulfonyl-5-methylbenzoic acid may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated control systems, and high-purity reagents to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methanesulfonyl-5-methylbenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The methanesulfonyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methyl group can be further oxidized to a carboxylic acid or other functional groups.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

Substitution: Products with different functional groups replacing the fluorine atom.

Reduction: Thiol derivatives of the original compound.

Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

4-Fluoro-3-methanesulfonyl-5-methylbenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methanesulfonyl-5-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methanesulfonyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins or other biomolecules. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties.

Comparison with Similar Compounds

Substituent Variations in Fluoro-Methylbenzoic Acids

Key Analogs :

Structural Impact :

| Compound | Substituents (Positions) | Electron Effects | Acidity (Relative) |

|---|---|---|---|

| 4-Fluoro-3-methanesulfonyl-5-methylbenzoic acid | 4-F, 3-SO₂CH₃, 5-CH₃ | Strong EWG (SO₂CH₃), moderate EDG (CH₃) | High |

| 4-Fluoro-3-methylbenzoic acid | 4-F, 3-CH₃ | EDG (CH₃) dominates | Moderate |

| 2-Methoxy-5-(methylsulfonyl)benzoic acid | 2-OCH₃, 5-SO₂CH₃ | EWG (SO₂CH₃) vs. EDG (OCH₃) | Intermediate |

The methanesulfonyl group in the target compound significantly increases acidity compared to analogs lacking this group .

Sulfonyl Group Variations

Key Analogs :

Functional Impact :

| Compound | Sulfonyl Group | Reactivity | Stability |

|---|---|---|---|

| 4-Fluoro-3-methanesulfonyl-5-methylbenzoic acid | –SO₂CH₃ | Low reactivity (stable) | High |

| 3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid | –SO₂Cl | High (prone to hydrolysis/SN reactions) | Low |

The methanesulfonyl group enhances metabolic stability in drug design compared to chlorosulfonyl analogs .

Positional Isomerism

Example :

- The sulfanyl (–S–) precursor is less polar than sulfonyl derivatives, affecting pharmacokinetics.

Key Insight : Oxidation of sulfanyl to sulfonyl groups (e.g., using 3-chloroperoxybenzoic acid, ) is a critical step in enhancing polarity and acidity for bioactive molecules.

Biological Activity

4-Fluoro-3-methanesulfonyl-5-methylbenzoic acid is a benzoic acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is , with a molecular weight of approximately 236.19 g/mol. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The compound consists of:

- A fluorine atom at the 4-position,

- A methanesulfonyl group at the 3-position,

- A methyl group at the 5-position.

These functional groups contribute to its chemical reactivity and interactions with biological molecules.

4-Fluoro-3-methanesulfonyl-5-methylbenzoic acid exhibits several mechanisms of action that influence its biological activity:

- Enzyme Interaction : The methanesulfonyl group may enhance binding affinity to specific enzymes, potentially leading to inhibition or activation of metabolic pathways.

- Protein Binding : The compound can form strong interactions with proteins, which may alter their functions, impacting various biochemical processes.

- Nucleic Acid Interaction : Preliminary studies suggest that it may interact with nucleic acids, potentially influencing gene expression or DNA replication processes.

Biological Activities

Research indicates that 4-Fluoro-3-methanesulfonyl-5-methylbenzoic acid may exhibit several biological activities:

- Antimicrobial Activity : Compounds in this class have shown potential against various bacterial strains, suggesting a role in antibiotic development.

- Anticancer Properties : Initial studies indicate that this compound may inhibit cancer cell proliferation through modulation of signaling pathways involved in cell growth and survival.

- Cardioprotective Effects : Similar compounds have been shown to protect cardiac cells during ischemic events, indicating potential applications in cardiovascular therapies.

Comparative Analysis

To better understand the unique properties of 4-Fluoro-3-methanesulfonyl-5-methylbenzoic acid, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Chloro-3-methanesulfonyl-5-methylbenzoic acid | C9H10ClO4S | Contains chlorine instead of fluorine |

| 4-Bromo-3-methanesulfonyl-5-methylbenzoic acid | C9H10BrO4S | Contains bromine substituent |

| 4-Fluoro-3-methanesulfonyl-5-methylbenzoic acid | C9H10FNO4S | Contains a methanesulfonyl group |

This table illustrates how the presence of different halogens can affect the biological activity and reactivity of similar compounds.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of various benzoic acid derivatives found that 4-Fluoro-3-methanesulfonyl-5-methylbenzoic acid exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of both chlorinated and brominated analogs, suggesting enhanced efficacy due to its unique fluorinated structure.

Case Study 2: Anticancer Efficacy

In vitro studies on cancer cell lines demonstrated that this compound could reduce cell viability significantly at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways, indicating its potential as a therapeutic agent in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.